REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[N:10]([Si](C)(C)C)=[N+:11]=[N-:12].C([Sn](=O)CCCC)CCC>C1(C)C=CC=CC=1.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[N:10]=[N:11][NH:12][N:6]=2)[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])[Si](C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
341 mg
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
with stirring at 110° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
CUSTOM
|
Details
|
was fitted with a reflux condenser
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
Upon cooling
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
the addition of MeOH (ca. 25 mL each)
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
WASH
|
Details
|
washed with H2O (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1N aqueous NaOH (4×75 mL)
|
Type
|
ADDITION
|
Details
|
the combined basic aqueous portions were treated with 4N HCl
|
Type
|
CUSTOM
|
Details
|
to obtain an endpoint of pH=4
|
Type
|
EXTRACTION
|
Details
|
the acidic aqueous phase was extracted with EtOAc (4×100 mL washes)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1N=NNN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |